molecular formula C18H21Cl3N2O2S B4366178 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride

1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride

Cat. No. B4366178
M. Wt: 435.8 g/mol
InChI Key: SVYDHXYKRFFAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. DSP-4 has been shown to selectively target and destroy noradrenergic neurons in the brain, making it a valuable tool for studying the role of norepinephrine in behavior, cognition, and disease.

Mechanism of Action

1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride selectively targets and destroys noradrenergic neurons in the brain by binding to and inhibiting the activity of the norepinephrine transporter. This leads to a depletion of norepinephrine in the brain, which has been shown to have a wide range of effects on behavior and physiology.
Biochemical and physiological effects:
The depletion of norepinephrine in the brain caused by 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride has been shown to have a wide range of effects on behavior and physiology. These effects include changes in locomotor activity, anxiety-like behavior, learning and memory, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride in laboratory experiments is its selectivity for noradrenergic neurons, which allows researchers to selectively target and study the effects of norepinephrine depletion. However, one limitation of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride. One area of interest is the role of norepinephrine in psychiatric disorders such as depression and anxiety. Another area of interest is the potential therapeutic applications of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride, such as in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms underlying the effects of norepinephrine depletion, which could lead to the development of new treatments for a variety of conditions.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine hydrochloride has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It has been shown to be a valuable tool for studying the effects of norepinephrine depletion on behavior, cognition, and disease.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S.ClH/c1-14-3-2-4-15(11-14)13-21-7-9-22(10-8-21)25(23,24)18-12-16(19)5-6-17(18)20;/h2-6,11-12H,7-10,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYDHXYKRFFAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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